molecular formula C13H10N2O3S B7831579 (4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid

(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid

Cat. No.: B7831579
M. Wt: 274.30 g/mol
InChI Key: SERAEMOFJLUETI-UHFFFAOYSA-N
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Description

(4-methyl-1-oxo1benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid is a heterocyclic compound that features a benzothiophene ring fused with a pyridazine ring

Properties

IUPAC Name

2-(4-methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-7-12-11(8-4-2-3-5-9(8)19-12)13(18)15(14-7)6-10(16)17/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERAEMOFJLUETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1SC3=CC=CC=C32)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-1-oxo1benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: This can be achieved through the cyclization of a suitable thiophene derivative with an appropriate electrophile.

    Introduction of the Pyridazine Ring: The benzothiophene intermediate is then reacted with hydrazine derivatives to form the pyridazine ring.

Industrial Production Methods

Industrial production of (4-methyl-1-oxo1benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-1-oxo1benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(4-methyl-1-oxo1benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-methyl-1-oxo1benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-methyl-1-oxo1benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid lies in its specific substitution pattern and the presence of both benzothiophene and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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